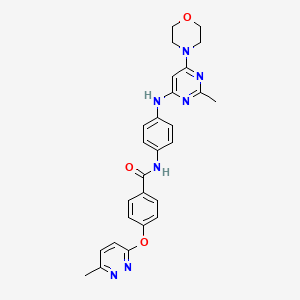
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is a useful research compound. Its molecular formula is C27H27N7O3 and its molecular weight is 497.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and epigenetics. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H25N5O3
- Molecular Weight : 419.5 g/mol
- CAS Number : Not specified in available data
The compound is believed to exert its biological effects primarily through the inhibition of DNA methyltransferases (DNMTs), which are crucial for DNA methylation processes involved in gene regulation. By inhibiting these enzymes, the compound can reactivate silenced genes, making it a candidate for cancer therapy.
Inhibition of DNA Methyltransferases
Research indicates that derivatives of compounds similar to this compound show significant inhibitory activity against DNMT1, DNMT3A, and DNMT3B. For example, a related compound demonstrated an EC50 value of 0.9 µM against DNMT3A, indicating potent inhibition .
Cytotoxicity in Cancer Cells
The compound has been tested for cytotoxic effects on various cancer cell lines. In particular, it exhibited micromolar-range cytotoxicity against leukemia KG-1 cells, comparable to established DNMT inhibitors . The ability to induce apoptosis in these cells suggests its potential utility in treating hematological malignancies.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound and its analogs:
- Study on DNMT Inhibition :
- Cytotoxicity Assessment :
- Inflammation Studies :
Data Tables
| Compound | Target Enzyme | EC50 (µM) | Cell Line Tested | Cytotoxicity |
|---|---|---|---|---|
| N-(4-(... | DNMT3A | 0.9 | KG-1 | Yes |
| N-(4-(... | DNMT1 | 15 | KG-1 | Yes |
| N-(4-(... | iNOS | N/A | RAW 264.7 | No |
Properties
IUPAC Name |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O3/c1-18-3-12-26(33-32-18)37-23-10-4-20(5-11-23)27(35)31-22-8-6-21(7-9-22)30-24-17-25(29-19(2)28-24)34-13-15-36-16-14-34/h3-12,17H,13-16H2,1-2H3,(H,31,35)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSJRIIZDXTMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=CC(=NC(=N4)C)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














